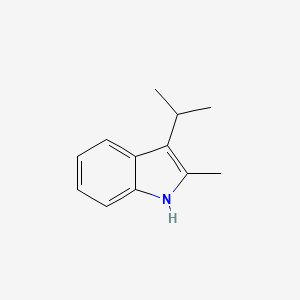

3-Isopropyl-2-methyl-1H-indole

描述

Historical Perspectives on Indole (B1671886) Synthesis Methodologies

The journey into the world of indole chemistry began in the 19th century. The initial isolation of indole in 1866 by Adolf von Baeyer, through the zinc dust reduction of oxindole, marked a pivotal moment. figshare.com This discovery spurred the development of various synthetic routes to construct the indole ring system, many of which remain fundamental to organic chemistry today.

One of the earliest methods was the Baeyer-Emmerling indole synthesis (1869), which involved the cyclization of o-nitrotoluenes. mdpi.com However, it was the Fischer indole synthesis , developed in 1883 by Emil Fischer, that revolutionized the field. mdpi.comwikipedia.org This versatile and widely used method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reliability of the Fischer synthesis for creating 2- and/or 3-substituted indoles has cemented its importance for over a century. wikipedia.orgresearchgate.net

The early 20th century saw the introduction of other key methodologies, such as the Bischler-Mohlau and Leimgruber-Batcho syntheses , which further expanded the toolkit for accessing diverse indole derivatives. mdpi.comresearchgate.net The Leimgruber-Batcho synthesis, in particular, became popular in the pharmaceutical industry for its efficiency in large-scale production. researchgate.net

| Key Historical Indole Synthesis Methods | | :--- | :--- | | Synthesis Method | Year Developed | Brief Description | | Baeyer-Emmerling Synthesis | 1869 | Cyclization of o-nitrotoluenes to form indole derivatives. mdpi.com | | Fischer Indole Synthesis | 1883 | Acid-catalyzed reaction of phenylhydrazines with aldehydes or ketones. mdpi.comwikipedia.org | | Bischler-Mohlau Synthesis | 1892 | Reaction of anilines with α-haloketones under basic conditions. mdpi.com | | Leimgruber-Batcho Synthesis | 1976 | An efficient, high-yielding method for producing indoles and substituted indoles, popular in industrial applications. researchgate.net |

Importance of the Indole Moiety in Contemporary Chemical Research

The indole nucleus is often described as a "privileged scaffold" in medicinal chemistry, a term that reflects its recurring presence in biologically active compounds. ontosight.aichemical-suppliers.eu Its significance stems from its role in essential natural products and its ability to serve as a building block for a multitude of pharmaceuticals. sigmaaldrich.comontosight.ai

In nature, the indole ring is found in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. mdpi.com It is also the core structure of many complex alkaloids with potent pharmacological activities, such as the anti-tumor agents vincristine (B1662923) and vinblastine. sigmaaldrich.com

The versatility of the indole scaffold has been exploited by medicinal chemists to develop a wide range of therapeutic agents. scirp.org Drugs containing the indole moiety are used to treat a variety of conditions. ontosight.aiscirp.org For instance, the anti-inflammatory drug Indomethacin and triptans used for migraines feature this core structure. wikipedia.orglookchem.com The broad spectrum of biological activities associated with indole derivatives—including anticancer, antimicrobial, antiviral, and anti-inflammatory properties—ensures that the indole motif remains an active and fruitful area of contemporary research. sigmaaldrich.comscirp.org

Overview of 3-Isopropyl-2-methyl-1H-indole within Substituted Indole Research Context

Within the vast family of substituted indoles, this compound represents a specific, targeted structure. The functionalization at the 2- and 3-positions of the indole ring is a common strategy in synthetic and medicinal chemistry. The C3 position, in particular, is often the most reactive site for electrophilic substitution due to the electronic nature of the indole ring. scirp.org

While extensive research has been conducted on many 3-substituted indoles, specific studies focusing on the biological activity or direct applications of this compound are limited in the published literature. Much of the available research on closely related structures focuses on derivatives such as this compound-5-carboxylic acid, which has been investigated for potential antimicrobial and anticancer properties. However, this compound itself is primarily documented as a synthetic product.

A convenient synthesis of this compound has been reported via a modified Fischer indole synthesis using a solid acid catalyst. figshare.com The reaction proceeds with a good yield and results in the formation of the target compound as a yellow oil. figshare.com

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅N | figshare.com |

| Appearance | Yellow oil | figshare.com |

| Yield | 82% | figshare.com |

| ¹H NMR (δH) | 7.68-7.66 (m, 2H), 7.27-7.25 (d, 1H, J 7.6 Hz), 7.11-7.03 (m, 2H), 3.22-3.15 (m, 1H), 2.39 (s, 3H), 1.43-1.41 (d, 6H, J 6.8 Hz) | figshare.com |

| ¹³C NMR (δC) | 135.4, 129.3, 127.4, 120.5, 119.3, 118.7, 117.7, 110.4, 25.9, 23.0, 12.0 | figshare.com |

| Mass Spectrometry (m/z) | Calculated for M+H 174.1210, found 174.1224 | figshare.com |

Given the well-established biological importance of the substituted indole scaffold, this compound serves as a valuable chemical entity. Its primary role in the current research landscape appears to be that of a synthetic intermediate or a building block. Researchers can use this compound as a starting point for the synthesis of more complex molecules, potentially incorporating it into larger structures designed for specific biological targets. The presence of the isopropyl and methyl groups provides specific steric and electronic properties that can be exploited in molecular design and drug discovery efforts.

Structure

3D Structure

属性

CAS 编号 |

31151-19-6 |

|---|---|

分子式 |

C12H15N |

分子量 |

173.25 g/mol |

IUPAC 名称 |

2-methyl-3-propan-2-yl-1H-indole |

InChI |

InChI=1S/C12H15N/c1-8(2)12-9(3)13-11-7-5-4-6-10(11)12/h4-8,13H,1-3H3 |

InChI 键 |

WEDBVPQYBDSVSX-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC=CC=C2N1)C(C)C |

规范 SMILES |

CC1=C(C2=CC=CC=C2N1)C(C)C |

产品来源 |

United States |

Mechanistic Investigations of Reactions Involving 3 Isopropyl 2 Methyl 1h Indole and Its Structural Analogs

Elucidation of Reaction Pathways for Indole (B1671886) Formation

The synthesis of the indole core, particularly with specific substitution patterns like the 2,3-dialkyl motif found in 3-isopropyl-2-methyl-1H-indole, is primarily achieved through several classic and modern named reactions. The elucidation of their mechanistic pathways has been a subject of intensive investigation for over a century.

Two of the most prominent methods are the Fischer indole synthesis and the Bischler-Mohlau indole synthesis. The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a versatile method that involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgirjmets.com To synthesize this compound, one would start with phenylhydrazine (B124118) and isopropyl methyl ketone (3-methyl-2-butanone). The reaction begins with the condensation of these two reactants to form a phenylhydrazone intermediate. numberanalytics.com This is followed by a series of acid-catalyzed steps, including a key wikipedia.orgwikipedia.org-sigmatropic rearrangement, to yield the final indole product. numberanalytics.comwikipedia.orgtestbook.com

The Bischler-Mohlau synthesis offers an alternative route, involving the reaction of an α-bromo-ketone with an excess of an aniline (B41778) derivative. chemeurope.comwikipedia.org While historically significant, this method can be limited by harsh reaction conditions and sometimes unpredictable regiochemistry. wikipedia.orgnih.gov Modern modifications, however, have introduced milder conditions, for instance, using lithium bromide as a catalyst or employing microwave irradiation. chemeurope.comwikipedia.org

A comparison of these two fundamental indole syntheses is provided below.

Mechanistic Studies of Rearrangement Reactions in Indole Chemistry

Rearrangement reactions are central to many indole syntheses, dictating the final substitution pattern of the heterocyclic ring. These transformations can proceed through various charged or neutral intermediates.

Protonation and Cationic Intermediate Formation in Indole Rearrangements

The Fischer indole synthesis provides a classic example of a reaction pathway driven by protonation and the formation of cationic intermediates. After the initial formation of the phenylhydrazone, an acid catalyst protonates the intermediate, which facilitates its isomerization to the more reactive enamine tautomer. wikipedia.orgtestbook.com This protonated enamine is the crucial species that undergoes the characteristic wikipedia.orgwikipedia.org-sigmatropic rearrangement, an irreversible electrocyclic reaction where the N-N bond is cleaved and a C-C bond is formed. wikipedia.orgwikipedia.org This step disrupts the aromaticity of the benzene (B151609) ring, which is later restored. jk-sci.com The resulting diimine intermediate then cyclizes and, under acid catalysis, eliminates a molecule of ammonia (B1221849) to form the energetically favorable aromatic indole ring. wikipedia.orgalfa-chemistry.com Computational studies have shown that protonation substantially lowers the activation barrier for the rearrangement compared to the thermal reaction. acs.org While indoles are weak bases, protonation typically occurs at the C3 position to form a thermodynamically stable 3H-indolium cation, which retains the aromaticity of the benzene ring. bhu.ac.in

Radical Pathways in Indole Derivatization

While many indole reactions proceed through ionic pathways, radical-mediated transformations offer alternative and powerful methods for derivatization. A notable example is the radical cascade cyanoisopropylation/cyclization reaction. researcher.liferesearchgate.net In one study, 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) was used to initiate a radical cascade with a 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile derivative. researcher.life This process, which avoids the need for photocatalysts or transition metals, is initiated by the thermal decomposition of AIBN into cyanoisopropyl radicals. These radicals then engage in a cascade of reactions, ultimately leading to the formation of complex fused ring systems like pyrrolo[1,2-a]indol-3-ones. researcher.liferesearchgate.net Such radical-initiated reactions demonstrate a different mechanistic paradigm for modifying the indole scaffold, often with high efficiency and functional group tolerance. jst.go.jpnih.gov

Catalytic Reaction Mechanism Elucidation for Indole Synthesis

Catalysis is fundamental to the efficiency and selectivity of indole synthesis. A variety of catalysts, including Brønsted acids, Lewis acids, and transition metals, are employed, each influencing the reaction mechanism in distinct ways.

In the Fischer indole synthesis, both Brønsted acids (like HCl, H₂SO₄, and polyphosphoric acid) and Lewis acids (such as ZnCl₂, BF₃, and AlCl₃) are commonly used. wikipedia.orgtestbook.com Their primary role is to protonate the hydrazone intermediate, thereby lowering the activation energy for the critical wikipedia.orgwikipedia.org-sigmatropic rearrangement and facilitating the final cyclization and dehydration steps. numberanalytics.comalfa-chemistry.com Chiral phosphoric acids have been developed as catalysts to achieve enantioselective versions of the Fischer indolization. chemistryviews.org

Transition metal catalysis has opened new avenues for indole synthesis with distinct mechanisms. Palladium-catalyzed reactions are particularly prominent. irjmets.comnih.gov The Larock indole synthesis, for example, involves the palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne. wikipedia.org The mechanism is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne, intramolecular cyclization, and reductive elimination to regenerate the Pd(0) catalyst and yield the indole product. wikipedia.org Other palladium-catalyzed methods include the cyclization of 2-alkynylanilines, which can proceed through the formation of a palladium-hydride species that inserts into the alkyne. organic-chemistry.orgacs.org

Role of Intermediates in Indole Synthetic Transformations (e.g., Azafulvenium Salts, Nitrilium Ions)

The course of many indole syntheses and derivatizations is directed by the formation of specific, often transient, intermediates. Azafulvenium salts and nitrilium ions are two such key electrophilic species.

Azafulvenium salts are cationic intermediates typically formed from the acid-catalyzed reaction of an indole with an aldehyde or ketone. e-journals.inasianpubs.orgrjpbcs.com The electrophilic C2 position of the indole attacks the carbonyl carbon, and subsequent dehydration generates the azafulvenium ion. This intermediate is highly electrophilic and readily reacts with a second indole molecule at the nucleophilic C3 position to form bis(indolyl)methanes. e-journals.inrjpbcs.com This reactivity underscores the importance of the C3 position of the indole ring as its most nucleophilic site.

Nitrilium ions are another class of reactive intermediates that play a role in modern indole chemistry. vu.nl They can be generated in situ from various precursors, such as isocyanides or nitriles under specific conditions. vu.nlresearchgate.net For instance, in multicomponent reactions like the interrupted Ugi reaction, a nascent nitrilium ion can be intercepted by the nucleophilic indole ring to form new C-C bonds, leading to complex structures like heteroarylogous 1H-indole-3-carboxamidines. thieme-connect.com Cascade reactions involving 3-(2-isocyanoethyl)indoles have been shown to proceed through nitrilium ion intermediates to construct polycyclic spiroindoline frameworks, which are common motifs in alkaloids. bohrium.com In some cases, the reaction of an isocyanide with other reagents can lead to a ketenimine intermediate via the reaction of an enolate with a nitrilium ion, which then cyclizes to form the final product. nih.gov

Advanced Spectroscopic Characterization of Indole Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used for the structural analysis of organic compounds like 3-isopropyl-2-methyl-1H-indole. While specific spectral data for this compound is not extensively detailed in publicly available literature, the expected chemical shifts can be accurately predicted by analyzing closely related structures.

For instance, the spectral data for 3-isopropyl-1H-indole provides a strong basis for comparison. rsc.org The introduction of a methyl group at the C2 position in this compound would lead to predictable changes: the disappearance of the C2-H proton signal and the appearance of a new singlet for the methyl protons, typically observed around δ 2.4 ppm for 2-methylindoles. researchgate.net The carbons of the isopropyl group and the indole (B1671886) ring would also experience shifts due to the new substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| NH (H1) | ~7.9-8.1 | broad singlet | - | Chemical shift is solvent dependent. |

| Ar-H (H4/H7) | ~7.6-7.8 | doublet | ~7.9 | Aromatic protons on the benzene (B151609) ring. |

| Ar-H (H5/H6) | ~7.1-7.4 | multiplet | - | Aromatic protons on the benzene ring. |

| CH (isopropyl) | ~3.2-3.4 | septet | ~7.0 | Methine proton of the isopropyl group. |

| CH₃ (C2-methyl) | ~2.4 | singlet | - | Methyl group at the C2 position. researchgate.net |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | ~135-137 | Quaternary carbon, shifted downfield by methyl group. |

| C3 | ~118-120 | Quaternary carbon attached to the isopropyl group. |

| C3a | ~128-130 | Bridgehead carbon. |

| C4 | ~120-122 | Aromatic CH. |

| C5 | ~119-121 | Aromatic CH. |

| C6 | ~119-121 | Aromatic CH. |

| C7 | ~110-112 | Aromatic CH. |

| C7a | ~135-136 | Bridgehead carbon attached to nitrogen. |

| CH (isopropyl) | ~26-28 | Methine carbon of the isopropyl group. |

| CH₃ (isopropyl) | ~23-25 | Methyl carbons of the isopropyl group. |

Beyond ¹H and ¹³C, NMR spectroscopy of other nuclei can be employed when specific elements are present. For organoboron compounds, Boron-11 (¹¹B) NMR is an indispensable tool for characterizing the coordination environment of the boron atom. Although no boronate derivatives of this compound are described in the surveyed literature, if the compound were to react with a boron-containing reagent to form a boronate species, ¹¹B-NMR would be crucial for structural confirmation. acs.org This technique provides information on the hybridization and substitution pattern of the boron center.

Single-Crystal X-ray Diffraction Analysis for Molecular Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and its packing arrangement in the crystal lattice. mdpi.comarizona.edu

A search of the literature did not yield a specific single-crystal X-ray structure for the parent compound this compound. However, the technique has been successfully applied to more complex derivatives, such as (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde. scirp.orgresearchgate.net In that study, X-ray analysis established the molecule's orthorhombic crystal system and the dihedral angle between the indole and phenyl rings, demonstrating the power of this technique to elucidate complex molecular architectures. scirp.orgresearchgate.net Should a suitable crystal of this compound be grown, this method would provide unambiguous proof of its molecular geometry.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations, such as stretching and bending. mdpi.com It is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | ~3400-3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | Ar-H | ~3000-3100 | Medium |

| C-H Stretch (Aliphatic) | Isopropyl, Methyl C-H | ~2850-2970 | Strong |

| C=C Stretch (Aromatic) | Indole Ring | ~1450-1600 | Medium to Strong |

The spectrum for a related compound, 3-(2-nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole, shows characteristic peaks for the indole N-H stretch (3422 cm⁻¹) and aromatic C-H stretches (3051 cm⁻¹), which aligns with these predictions. mdpi.com

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. rsc.orgresearchgate.net For aromatic systems like indole, the spectrum is dominated by π→π* transitions. The parent indole chromophore typically displays two main absorption bands: a strong band around 200-220 nm and a second, broader band with fine structure between 260-290 nm. nist.govlibretexts.org

For this compound, the alkyl substituents (isopropyl and methyl) are expected to act as auxochromes, causing slight bathochromic (red) shifts of these absorption maxima compared to unsubstituted indole. A study on 2,3-dimethylindolenine showed absorption bands at 218 and 259 nm, illustrating the effect of alkyl substitution. mdpi.com This technique is valuable for confirming the presence of the indole chromophore and studying its electronic properties.

Computational Chemistry Approaches for Understanding Indole Reactivity and Structure

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. ajchem-a.commdpi.com Methods like the B3LYP functional combined with various basis sets are frequently employed to predict molecular properties with a high degree of accuracy. ajchem-a.comscispace.com For a molecule such as 3-Isopropyl-2-methyl-1H-indole, DFT allows for a detailed analysis of its geometry, spectroscopic characteristics, and electronic nature.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are highly effective for this purpose. ajchem-a.comnih.gov The resulting optimized geometry provides a realistic representation of the molecule in the gas phase. mdpi.com

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311G(d,p) Level) This table presents theoretical data for this compound, with values informed by computational studies on analogous molecular structures.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.38 Å |

| Bond Length | N1-C2 | 1.37 Å |

| Bond Length | C3-C(isopropyl) | 1.52 Å |

| Bond Angle | N1-C2-C3 | 109.5° |

| Bond Angle | C2-C3-C(isopropyl) | 128.0° |

| Dihedral Angle | C8-N1-C2-C3 | 179.8° |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. The calculation provides a set of vibrational modes, each with a corresponding frequency and intensity. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method, leading to better agreement with experimental spectra. nih.gov

For this compound, characteristic vibrations would include N-H stretching of the indole (B1671886) ring, C-H stretching modes of the aromatic, methyl, and isopropyl groups, and various C-C and C-N stretching and bending modes within the heterocyclic system. acs.orgresearchgate.net For instance, the N-H stretching vibration is typically observed in the range of 3250-3450 cm⁻¹. acs.org The analysis allows for the assignment of specific spectral bands to the corresponding molecular motions.

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound This table presents theoretical data. Scaled frequencies are often used to compare with experimental results.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3410 | Stretching of the indole N-H bond |

| Aromatic C-H Stretch | 3105 | Stretching of C-H bonds on the benzene (B151609) ring |

| Aliphatic C-H Stretch | 2975 | Asymmetric/Symmetric stretching of methyl and isopropyl C-H bonds |

| C=C Stretch | 1615 | Stretching of aromatic C-C bonds |

| C-N Stretch | 1350 | Stretching of the C-N bonds in the pyrrole (B145914) ring |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. acs.orgresearchgate.net A smaller energy gap implies that the molecule can be more easily excited, suggesting higher reactivity and potential for intramolecular charge transfer (ICT). ajchem-a.com

Table 3: Calculated Frontier Molecular Orbital Energies for this compound This table presents theoretical data calculated at the B3LYP/6-311G(d,p) level.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.45 eV |

| LUMO | -0.21 eV |

| Energy Gap (ΔE) | 5.24 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto the electron density surface to identify regions that are electron-rich or electron-poor. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Different potential values are represented by colors: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. acs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This method provides detailed insights into intramolecular interactions, charge distribution, and hyperconjugative effects. researchgate.net A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. The stabilization energy (E(2)) associated with an interaction between a filled (donor) NBO and an empty (acceptor) NBO quantifies the extent of electron delocalization, which contributes to molecular stability. mdpi.com

In this compound, significant interactions would include the delocalization of the nitrogen lone pair (LP(N1)) into the antibonding π* orbitals of the adjacent C-C bonds within the pyrrole ring. Other important interactions involve hyperconjugation from σ bonds of the alkyl substituents into the π* orbitals of the indole system. These interactions are crucial for understanding the electronic communication and stability within the molecule.

Table 4: Key Donor-Acceptor Interactions from NBO Analysis of this compound This table presents theoretical data illustrating significant intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π(C2-C3) | 45.8 |

| π (C4-C5) | π(C6-C7) | 20.5 |

| σ (C(isopropyl)-H) | π(C2-C3) | 4.2 |

| LP (1) N1 | π(C8-C9) | 15.1 |

Non-linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of molecules, such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govresearchgate.net Molecules with significant intramolecular charge transfer (ICT), often characterized by a push-pull electronic structure and a small HOMO-LUMO gap, tend to exhibit large NLO responses. nih.govnih.gov

While this compound does not have a classic push-pull design, the electron-rich indole ring system can still give rise to modest NLO properties. The extent of these properties is influenced by the electron-donating nature of the alkyl substituents. DFT calculations can quantify the components of the polarizability and hyperpolarizability tensors, providing a total value that can be compared with reference materials like urea (B33335) to assess its potential for NLO applications. acs.org Studies on other indole derivatives have shown that strategic substitution can significantly enhance the NLO response. nih.govresearchgate.net

Table 5: Calculated Non-linear Optical (NLO) Properties of this compound This table presents theoretical data. Values are often compared to a standard like urea for reference.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.15 Debye |

| Mean Polarizability (α) | 155 x 10⁻²⁴ esu |

| Total First Hyperpolarizability (β_tot) | 8.5 x 10⁻³⁰ esu |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information on the fluctuations, conformational changes, and stability of a ligand when bound to a receptor, such as a protein or DNA. nih.gov

While MD simulations have been employed to study the binding stability of various indole derivatives to their target proteins, no specific MD simulation studies detailing the dynamics of This compound have been identified in the reviewed literature. Research in this area often involves more complex indole structures designed for specific targets like the Mycobacterium membrane protein MmpL3 or human serum albumin. nih.govresearchgate.net

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand how a ligand, such as an indole derivative, might interact with a protein's active site or the groove of a DNA strand.

Molecular docking studies have been crucial in elucidating the binding modes of various indole derivatives with a range of protein targets, including enzymes and receptors. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For example, docking studies on 2,3-dialkylindoles and other substituted indoles have been performed against targets like MDM2-p53 and various kinases. researchgate.netsci-hub.se However, specific docking studies providing mechanistic binding insights for This compound against any particular protein are not documented in the available search results.

The interaction of small molecules with DNA is a significant area of research, particularly for the development of new therapeutic agents. Computational studies are often used to analyze whether a compound binds to the major or minor groove of DNA, or intercalates between base pairs. While the DNA binding of numerous indole derivatives has been investigated through both experimental and computational methods, there is no specific literature found that details the analysis of This compound interacting with DNA. researchgate.net

The assessment of binding mechanisms and the stability of the resulting complex is a critical aspect of computational drug design. These assessments, often combining docking with MD simulations, provide a more dynamic and realistic view of the ligand-receptor interaction. nih.gov Studies on various indole compounds have used these methods to evaluate binding free energies and the stability of interactions over time. researchgate.net Due to the lack of specific docking and MD studies for This compound , no data on its binding mechanism or stability with any biological target can be presented.

Emerging Research Applications and Advanced Materials Science of Indole Derivatives

Indole (B1671886) Scaffolds in Organic Functional Materials

The tunable electronic and photophysical properties of indole derivatives have positioned them as promising candidates for use in organic functional materials. The ability to modify the indole core at various positions allows for the fine-tuning of properties such as charge transport, emission wavelengths, and energy levels, which are critical for applications in electronic and optoelectronic devices.

Applications in Organic Light-Emitting Diodes (OLEDs)

Indole derivatives have garnered significant attention in the field of organic light-emitting diodes (OLEDs) due to their excellent charge-transporting capabilities and high triplet energies. Fused indole derivatives, for instance, have been synthesized and investigated as high triplet energy hole transport materials, which are crucial for achieving high efficiency in deep blue phosphorescent OLEDs (PHOLEDs) rsc.org. The high triplet energy of these materials helps to confine the triplet excitons on the dopant, leading to efficient phosphorescence.

Furthermore, novel pyrido[2,3-b]indole derivatives have been developed and utilized as host materials in blue PHOLEDs, demonstrating the potential for achieving high quantum efficiencies scilit.comnih.gov. The bipolar nature of some of these indole-based hosts allows for balanced charge injection and transport, a key factor in the performance of OLED devices. Research has also explored indole-modified and indole-substituted tetraphenylethylenes, which exhibit aggregation-induced emission (AIE) features and act as efficient greenish-blue emitters in OLEDs acs.org. The unique propeller shape of these molecules helps to prevent aggregation-caused quenching in the solid state. Some indolo[2,3-b]indole derivatives have also been reported as thermally activated delayed fluorescence (TADF) emitters for efficient and stable OLEDs researchgate.net.

While specific research on 3-Isopropyl-2-methyl-1H-indole in OLEDs is not widely documented, its core indole structure suggests potential as a building block for designing new host or emissive materials. The isopropyl and methyl groups could influence the solubility and morphological stability of thin films, which are important practical considerations in device fabrication.

Development of Organic Field-Effect Transistors (OFETs)

The planarity and extended π-conjugation of certain indole derivatives make them suitable for applications in organic field-effect transistors (OFETs), where efficient charge transport through the semiconductor layer is paramount. Researchers have designed and synthesized novel π-expanded indoloindolizines by merging indole and indolizine (B1195054) moieties, creating a polycyclic framework with tunable electronic properties acs.orgfigshare.com. These materials have been fabricated into OFETs and have shown promising performance with ambipolar charge transport properties acs.orgresearchgate.net.

Similarly, indolo[3,2-b]carbazole (B1211750) derivatives are another class of indole-based materials that have been extensively studied for OFET applications researchgate.netmdpi.com. The rigid and coplanar structure of these molecules facilitates strong intermolecular π-π stacking, which is essential for high charge carrier mobility. The functionalization of the indolo[3,2-b]carbazole core allows for the tuning of its electronic properties and processability researchgate.net. The development of soluble derivatives has been a key focus, enabling the fabrication of devices through solution-based techniques researchgate.net.

The potential of this compound in OFETs would depend on its ability to be incorporated into larger, more planar molecular structures that can self-assemble into well-ordered thin films. The substituent groups could be leveraged to control the packing and electronic coupling between adjacent molecules.

Use in Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, indole derivatives have emerged as effective components in dye-sensitized solar cells (DSSCs) bohrium.com. They are primarily used as the donor part of D-π-A (donor-π-acceptor) organic sensitizers, which are responsible for light absorption and electron injection into the semiconductor's conduction band rsc.org. The electron-rich nature of the indole moiety facilitates efficient charge separation and regeneration of the dye.

The this compound scaffold could serve as a starting point for the synthesis of novel D-π-A dyes. The alkyl substituents might enhance the solubility of the dye and create a steric barrier to aggregation on the semiconductor surface, potentially leading to improved device performance and stability.

Indole Derivatives as Chiral Catalysts

The indole framework is a privileged structure in the design of chiral catalysts and ligands for asymmetric synthesis. The development of catalytic asymmetric Friedel-Crafts reactions of indoles is a powerful method for creating optically active indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and biologically active compounds nih.govbohrium.com. These reactions can be catalyzed by chiral metal complexes or chiral organocatalysts nih.govbohrium.com.

Chiral phosphoric acids, for example, have been successfully employed as catalysts in the enantioselective Friedel-Crafts alkylation of indoles with various electrophiles nih.gov. These catalysts have also been used in the enantioselective synthesis of axially chiral compounds involving indole derivatives snnu.edu.cn. The N-H functionality and the tunable electronic and steric properties of indoles allow for effective interaction with the chiral catalyst, enabling high levels of stereocontrol snnu.edu.cn. The design of indole-derived platform molecules with specific functional groups has expanded the scope of organocatalytic enantioselective transformations for preparing structurally diverse indole derivatives with axial chirality nih.gov.

While this compound itself is not chiral, it could be functionalized to create chiral ligands or catalysts. The substituents at the 2 and 3 positions could influence the steric environment around a catalytic center, potentially impacting the stereoselectivity of a reaction.

Indoles as Building Blocks for Complex Molecular Architectures and Synthetic Intermediates

Indoles are exceptionally versatile building blocks in organic synthesis, providing access to a vast array of complex molecular architectures and heterocyclic frameworks scbt.comnih.govresearchgate.net. Their rich chemistry allows them to participate in a variety of transformations, including cycloaddition reactions, which are atom-economical methods for constructing complex ring systems nih.govresearchgate.netbohrium.com.

The indole nucleus can act as a diene or a dienophile in Diels-Alder reactions and can participate in various [n+m] cycloadditions to form fused or spirocyclic systems. These reactions provide efficient routes to scaffolds such as cyclohepta[b]indoles, tetrahydrocarbazoles, and indolines nih.gov. The development of new synthetic methodologies using indole derivatives continues to be an active area of research, with a focus on creating molecular diversity for applications in drug discovery and materials science researchgate.net.

The compound this compound can serve as a valuable synthetic intermediate. The presence of the isopropyl and methyl groups can direct the regioselectivity of further reactions and can be used to build steric bulk into the target molecule. For instance, a derivative, this compound-5-carboxylic acid, is noted as a building block in organic synthesis . The synthesis of such indole derivatives often involves the cyclization of substituted anilines or condensation reactions . The specific substitution pattern of this compound makes it a useful precursor for more complex, functionalized indole derivatives.

Data Tables

Table 1: Applications of Indole Derivatives in Organic Electronics

| Application | Role of Indole Derivative | Example Class of Indole Derivative | Reference |

| OLEDs | Hole Transport Material, Host Material, Emitter | Fused Indoles, Pyrido[2,3-b]indoles, Indole-substituted Tetraphenylethylenes | rsc.orgscilit.comnih.govacs.org |

| OFETs | Semiconductor | Indoloindolizines, Indolo[3,2-b]carbazoles | acs.orgresearchgate.netresearchgate.net |

| DSSCs | Donor in D-π-A Dye | Indole-fused Heterocycles, Triphenylamine-Indole Dyes | bohrium.comresearchgate.netacs.org |

Table 2: Indole Derivatives in Catalysis and Synthesis

| Field | Function | Specific Application | Reference |

| Chiral Catalysis | Precursor to Chiral Ligands/Catalysts | Asymmetric Friedel-Crafts Reactions, Enantioselective Synthesis of Axially Chiral Compounds | nih.govbohrium.comsnnu.edu.cn |

| Complex Synthesis | Building Block | Cycloaddition Reactions for Heterocycle Synthesis | nih.govresearchgate.netbohrium.com |

| Synthetic Intermediate | Starting Material | Synthesis of Functionalized Indole Derivatives |

常见问题

Q. How can researchers mitigate common side reactions, such as dimerization or oxidation, during the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。